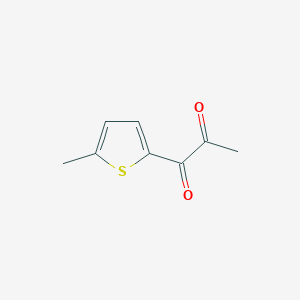![molecular formula C14H13ClHgN2 B14617036 Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury CAS No. 57286-35-8](/img/structure/B14617036.png)
Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorinated aromatic azo compound. This compound is notable for its unique structure, which combines the properties of both organomercury and azo compounds, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury typically involves the reaction of 5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenol with mercuric chloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the azo group to amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinonoid compounds, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The mercury atom can form strong bonds with sulfur atoms in these proteins, leading to inhibition of enzyme activity and disruption of cellular functions. This interaction is the basis for both its potential therapeutic effects and its toxicity.
類似化合物との比較
Similar Compounds
Chloro{5-methyl-2-[(4-methylphenyl)diazenyl]phenyl}mercury: Similar structure but without the (E)-configuration.
Chloro{5-methyl-2-[(4-methylphenyl)diazenyl]phenyl}lead: Similar structure but with lead instead of mercury.
Chloro{5-methyl-2-[(4-methylphenyl)diazenyl]phenyl}tin: Similar structure but with tin instead of mercury.
Uniqueness
Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury is unique due to its specific configuration and the presence of mercury, which imparts distinct chemical and biological properties. Its ability to form strong bonds with thiol groups in proteins makes it particularly interesting for studying enzyme inhibition and potential therapeutic applications.
特性
CAS番号 |
57286-35-8 |
|---|---|
分子式 |
C14H13ClHgN2 |
分子量 |
445.31 g/mol |
IUPAC名 |
chloro-[5-methyl-2-[(4-methylphenyl)diazenyl]phenyl]mercury |
InChI |
InChI=1S/C14H13N2.ClH.Hg/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14;;/h3-9H,1-2H3;1H;/q;;+1/p-1 |
InChIキー |
RFOMPKMVXAICNG-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C)[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
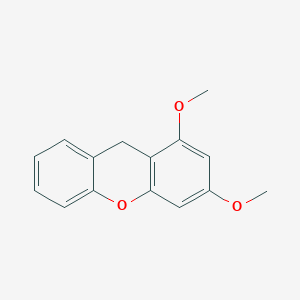
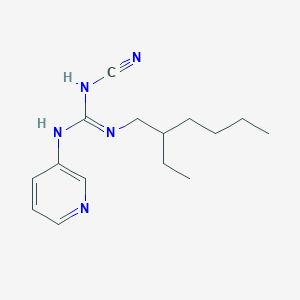

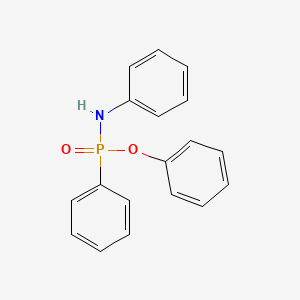
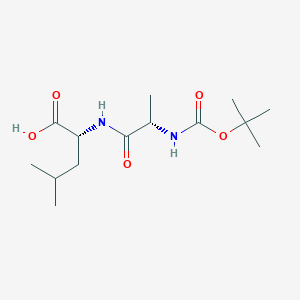



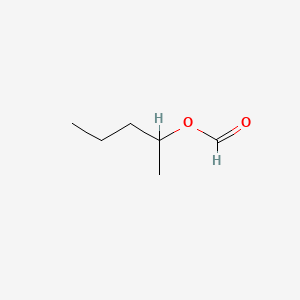
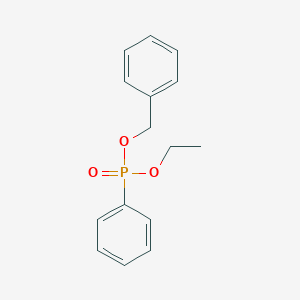
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)

